4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
Properties
IUPAC Name |
(4-nitrophenyl)methyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c16-12-11-5-10(21-12)6-14(11)13(17)20-7-8-1-3-9(4-2-8)15(18)19/h1-4,10-11H,5-7H2/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDOMXQZYYKAEQ-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1C(=O)S2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN([C@@H]1C(=O)S2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate exhibit antimicrobial properties. The presence of the nitro group is known to enhance the biological activity of compounds against various pathogens, making it a candidate for developing new antimicrobial agents .
Analgesic Properties
Preliminary studies suggest that this compound may have analgesic effects, potentially through modulation of pain pathways. Further exploration into its mechanism could lead to the development of new pain relief medications .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the construction of complex molecules through various chemical transformations such as nucleophilic substitutions and cycloadditions .
Chiral Auxiliary in Asymmetric Synthesis
This compound can act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its application in synthesizing pharmaceuticals with specific stereochemistry is crucial for enhancing therapeutic efficacy and reducing side effects .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Antimicrobial Activity Study | Demonstrated effectiveness against Gram-positive bacteria | Development of new antibiotics |
| Analgesic Mechanism Exploration | Identified modulation of pain receptors | Potential for new pain management therapies |
| Asymmetric Synthesis Research | Utilized as a chiral auxiliary leading to high enantiomeric excess | Synthesis of enantiomerically pure drugs |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Table 1: Key Structural Features
Key Observations :
- The thia (S) group in the target compound enhances electrophilicity compared to oxa (O) analogs, influencing reactivity in nucleophilic substitutions .
- The 4-nitrobenzyl ester provides strong electron-withdrawing effects, stabilizing intermediates in β-lactam antibiotic synthesis .
Table 2: Physicochemical Properties
Table 3: Functional Roles
Key Insights :
- The tert-butyl analog is critical in synthesizing cis- and trans-4-[¹⁸F]fluoro-L-proline for positron emission tomography (PET), leveraging its stable bicyclic framework .
- The benzyl analog serves as a precursor in chiral morpholine synthesis, a scaffold in central nervous system (CNS) drug discovery .
Biological Activity
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from diverse studies, including its antiviral properties, interactions with specific enzymes, and structure-activity relationships.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₅S |
| Molecular Weight | 308.31 g/mol |
| CAS Number | 151072-00-3 |
| LogP | 2.4088 |
| PSA | 117.73 Ų |
These properties suggest a moderate lipophilicity and potential for membrane permeability, which is crucial for biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to 4-nitrobenzyl derivatives. For instance, research has indicated that certain substituted 4-nitrobenzyl carbamates exhibit significant inhibitory effects against various RNA viruses, including HIV and Hepatitis C virus (HCV). The EC₅₀ values of some derivatives were reported as low as 3.4 μM, demonstrating their efficacy in inhibiting viral replication and enzyme activity associated with viral processes .
Enzyme Inhibition Studies
Inhibition of Enteropeptidase:
A detailed study evaluated the inhibitory effect of several analogs of this compound on human enteropeptidase. The IC₅₀ values ranged significantly among different analogs, with the most effective compound showing an IC₅₀ of approximately 68 nM. This highlights the compound's potential as a therapeutic agent in conditions where enteropeptidase activity needs modulation .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Studies suggest that modifications at specific positions on the benzyl ring can enhance or reduce activity significantly. For example, substituents that increase electron-withdrawing characteristics generally enhance reactivity towards target enzymes .
Table: IC₅₀ Values for Various Analogues
| Compound | IC₅₀ (nM) | Comments |
|---|---|---|
| Compound A | 180 | Moderate inhibition |
| Compound B | 84 | Improved affinity |
| Compound C | 68 | Highest potency observed |
Case Study: Antiviral Efficacy
In a controlled study involving the evaluation of antiviral agents against HIV, derivatives of 4-nitrobenzyl showed promising results in reducing viral load in infected cell lines. The study noted that compounds with additional functional groups on the benzyl moiety tended to exhibit enhanced antiviral effects compared to their simpler counterparts .
Case Study: Enzyme Interaction
A separate investigation into the interaction of these compounds with enteropeptidase revealed that structural modifications could lead to significant changes in enzyme binding affinity and specificity. The docking studies indicated that certain modifications allowed for stronger ionic interactions with critical residues in the enzyme active site, thus enhancing inhibitory potency .
Q & A
Q. What are the established synthetic routes for 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate?
The synthesis typically begins with chiral precursors like trans-4-hydroxy-L-proline. Key steps include:
- Protection of the amine group using benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions .
- Esterification of the carboxylic acid, often employing SOCl₂/MeOH for safer methyl ester formation compared to diazomethane .
- Tosylation of the hydroxyl group to facilitate cyclization, optimized with triethylamine and DMAP catalysis .
- Reduction and cyclization using NaBH₄ or LiBH₄ to form the bicyclic framework .
- Deprotection via catalytic hydrogenation (Cbz) or acidic conditions (Boc) .
Total yields range from 59% (benzoyl protection) to 70% (Cbz protection), depending on the protecting group and reaction efficiency .
Q. What analytical techniques are critical for confirming the compound’s structure?
- X-ray crystallography : SHELXL/SHELXS software refines crystal structures, resolving bond angles and stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., lactone carbonyl at ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Optical rotation : Measures enantiomeric purity, critical for chiral compounds .
Q. How should stock solutions be prepared and stored to ensure stability?
- Solubility optimization : Use DMSO or DMSO/PEG300 mixtures, with sonication at 37°C to aid dissolution .
- Storage : Aliquot solutions to avoid freeze-thaw cycles; store at -80°C (6-month stability) or -20°C (1-month stability) .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis of the bicyclic framework?
- Chiral starting materials : Use enantiomerically pure precursors like trans-4-hydroxy-L-proline to preserve stereochemistry .
- Mitsunobu conditions : Employ for stereospecific lactone formation, ensuring retention of configuration .
- Monitoring : Track enantiomeric excess via chiral HPLC or polarimetry .
Q. What methodologies resolve discrepancies in yields between N-protecting groups (e.g., Cbz vs. benzoyl)?
- Deprotection efficiency : Cbz (hydrogenolysis) is milder and higher-yielding than benzoyl (acidic hydrolysis), reducing side reactions .
- Reaction scalability : Cbz protocols avoid toxic reagents (e.g., diazomethane), improving safety and reproducibility .
- Side-product analysis : Use LC-MS to identify byproducts (e.g., incomplete tosylation) and optimize stepwise conditions .
Q. How are common impurities characterized and mitigated during synthesis?
- Byproducts : Include incomplete tosylation intermediates or over-reduced alcohols. These are identified via TLC/Rf comparison and HPLC retention times .
- Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization removes impurities .
- Mass balance : Quantify unreacted starting materials via ¹H NMR integration .
Q. What are the key considerations for introducing a thia bridge versus an oxa bridge?
- Nucleophile selection : Thia bridges require sulfur nucleophiles (e.g., NaSH), while oxa bridges use hydroxyl groups .
- Reaction kinetics : Thia formation may require higher temperatures due to sulfur’s lower nucleophilicity .
- Characterization challenges : Sulfur’s electron density alters NMR shifts (e.g., ¹³C-S at ~40-50 ppm) and complicates X-ray refinement due to heavier atom scattering .
Q. How is the absolute configuration of the bicyclic core determined?
- X-ray crystallography with Flack parameter : Refinement against anomalous dispersion data confirms handedness .
- Chiral derivatization : Form diastereomers with known chiral agents and compare NMR/optical rotation data .
- Computational modeling : Match experimental NMR/X-ray data with DFT-optimized structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
